molecular formula C31H49N5O6S3 B15135776 Degrader LL-K9-3

Degrader LL-K9-3

Cat. No.: B15135776
M. Wt: 684.0 g/mol
InChI Key: NPRIWHDFWDSJRZ-YFNKSVMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

LL-K9-3 is synthesized by linking the CDK9 inhibitor, SNS 032, to a hydrophobic tag via a glycol linker . The specific synthetic routes and reaction conditions for LL-K9-3 are not widely detailed in public literature. the general approach involves the use of selective hydrophobic tagging technology to achieve the desired degradation effect . Industrial production methods for LL-K9-3 are also not extensively documented, but they likely follow similar principles used in the synthesis of other small-molecule degraders.

Chemical Reactions Analysis

LL-K9-3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LL-K9-3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.

Properties

Molecular Formula

C31H49N5O6S3

Molecular Weight

684.0 g/mol

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1

InChI Key

NPRIWHDFWDSJRZ-YFNKSVMNSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C

Origin of Product

United States

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